

Spectroscopic and Analytical Profile of 1-(2-Methoxybenzoyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(2-Methoxybenzoyl)piperazine**

Cat. No.: **B174028**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(2-Methoxybenzoyl)piperazine**, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, experimentally verified dataset for **1-(2-Methoxybenzoyl)piperazine** in the public domain, this document presents a representative spectroscopic profile based on data from closely related analogs and established principles of spectroscopic analysis. The methodologies provided are generalized protocols applicable to the synthesis and characterization of this class of compounds.

Spectroscopic Data

The following tables summarize the expected and representative spectroscopic data for **1-(2-Methoxybenzoyl)piperazine**. This data is compiled from analyses of isomeric compounds and derivatives, and is intended to serve as a reference for characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

¹ H NMR (Proton)	¹³ C NMR (Carbon)
Chemical Shift (δ) ppm	Assignment
~7.4-7.2 (m, 2H)	Aromatic (CH)
~7.0-6.8 (m, 2H)	Aromatic (CH)
~3.85 (s, 3H)	Methoxy (-OCH ₃)
~3.8-3.4 (br m, 4H)	Piperazine (-CH ₂ -N-CO-)
~3.0-2.8 (br m, 4H)	Piperazine (-CH ₂ -N-)
~2.0 (br s, 1H)	Piperazine (-NH)

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3300-3200	N-H Stretch (Piperazine secondary amine)	Medium
~3000-2800	C-H Stretch (Aromatic and Aliphatic)	Strong
~1640	C=O Stretch (Amide)	Strong
~1600, ~1480	C=C Stretch (Aromatic)	Medium
~1240	C-O Stretch (Aryl ether)	Strong
~1100	C-N Stretch	Medium

Table 3: Mass Spectrometry (MS) Data (Predicted)

m/z (Mass-to-Charge Ratio)	Assignment
220.12	[M] ⁺ (Molecular Ion)
135.05	[M - C ₄ H ₉ N ₂] ⁺ (Loss of piperazine moiety)
85.06	[C ₄ H ₉ N ₂] ⁺ (Piperazine fragment)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of **1-(2-Methoxybenzoyl)piperazine**, based on established methods for similar compounds.

2.1 Synthesis Protocol: Amide Coupling

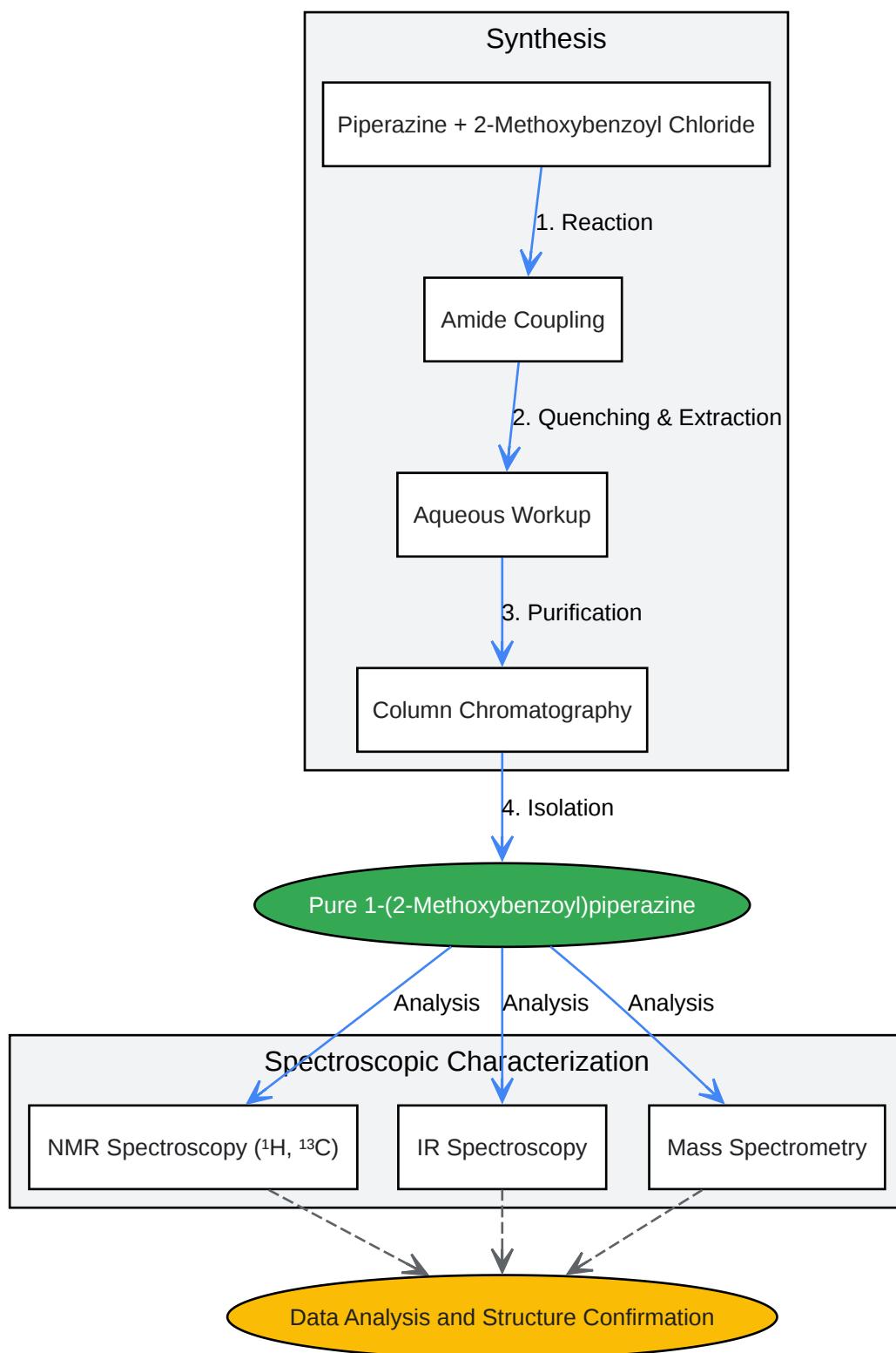
- **Dissolution:** Dissolve piperazine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- **Base Addition:** Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
- **Acyl Chloride Addition:** Slowly add a solution of 2-methoxybenzoyl chloride (1.0 equivalent) in the same solvent to the cooled piperazine solution with continuous stirring.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- **Workup:** Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

2.2 NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
- **¹³C NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans (1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

- Data Processing: Process the raw data (Free Induction Decay - FID) with Fourier transformation, phase correction, and baseline correction.

2.3 IR Spectroscopy Protocol


- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

2.4 Mass Spectrometry Protocol

- Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) in positive ion mode is a common method for this type of molecule.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like **1-(2-Methoxybenzoyl)piperazine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 1-(2-Methoxybenzoyl)piperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b174028#spectroscopic-data-nmr-ir-ms-for-1-2-methoxybenzoyl-piperazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com